Cas no 1004192-76-0 (1-(4-ethylphenoxy)methyl-1H-pyrazol-4-amine)
1-(4-ethylphenoxy)methyl-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine
- 1H-Pyrazol-4-amine, 1-[(4-ethylphenoxy)methyl]-
- 1-(4-ethylphenoxymethyl)-1H-pyrazol-4-amine
- 1-(4-ethylphenoxy)methyl-1H-pyrazol-4-amine
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- MDL: MFCD04967656
- Inchi: 1S/C12H15N3O/c1-2-10-3-5-12(6-4-10)16-9-15-8-11(13)7-14-15/h3-8H,2,9,13H2,1H3
- InChI Key: UCCPXDFAFSBJBC-UHFFFAOYSA-N
- SMILES: N1(COC2=CC=C(CC)C=C2)C=C(N)C=N1
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 407.3±30.0 °C at 760 mmHg
- Flash Point: 200.1±24.6 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
1-(4-ethylphenoxy)methyl-1H-pyrazol-4-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-ethylphenoxy)methyl-1H-pyrazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367338-50mg |
1-((4-Ethylphenoxy)methyl)-1h-pyrazol-4-amine |
1004192-76-0 | 95% | 50mg |
¥14320 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367338-100mg |
1-((4-Ethylphenoxy)methyl)-1h-pyrazol-4-amine |
1004192-76-0 | 95% | 100mg |
¥17280 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367338-250mg |
1-((4-Ethylphenoxy)methyl)-1h-pyrazol-4-amine |
1004192-76-0 | 95% | 250mg |
¥18090 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367338-500mg |
1-((4-Ethylphenoxy)methyl)-1h-pyrazol-4-amine |
1004192-76-0 | 95% | 500mg |
¥17609 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367338-1g |
1-((4-Ethylphenoxy)methyl)-1h-pyrazol-4-amine |
1004192-76-0 | 95% | 1g |
¥18314 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367338-2.5g |
1-((4-Ethylphenoxy)methyl)-1h-pyrazol-4-amine |
1004192-76-0 | 95% | 2.5g |
¥35985 | 2023-02-27 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01004736-1g |
1-[(4-Ethylphenoxy)methyl]-1H-pyrazol-4-amine |
1004192-76-0 | 95% | 1g |
¥2933.0 | 2023-02-27 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01004736-5g |
1-[(4-Ethylphenoxy)methyl]-1H-pyrazol-4-amine |
1004192-76-0 | 95% | 5g |
¥8505.0 | 2023-02-27 | |
| Enamine | EN300-229513-0.05g |
1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine |
1004192-76-0 | 95% | 0.05g |
$612.0 | 2024-06-20 | |
| Enamine | EN300-229513-0.1g |
1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine |
1004192-76-0 | 95% | 0.1g |
$640.0 | 2024-06-20 |
1-(4-ethylphenoxy)methyl-1H-pyrazol-4-amine Suppliers
1-(4-ethylphenoxy)methyl-1H-pyrazol-4-amine Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 1-(4-ethylphenoxy)methyl-1H-pyrazol-4-amine
Recent Advances in the Study of 1-(4-ethylphenoxy)methyl-1H-pyrazol-4-amine (CAS: 1004192-76-0) in Chemical Biology and Pharmaceutical Research
1-(4-ethylphenoxy)methyl-1H-pyrazol-4-amine (CAS: 1004192-76-0) is a compound of growing interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile scaffold for drug development, particularly in the context of kinase inhibition and anti-inflammatory applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-(4-ethylphenoxy)methyl-1H-pyrazol-4-amine exhibits potent inhibitory activity against several kinases involved in inflammatory pathways. The compound's unique structural features, including the pyrazole core and ethylphenoxy moiety, contribute to its selective binding to target proteins. Molecular docking studies revealed that the amine group at the 4-position of the pyrazole ring forms critical hydrogen bonds with key residues in the ATP-binding pocket of target kinases.
In terms of synthetic approaches, recent advancements have focused on optimizing the yield and purity of 1-(4-ethylphenoxy)methyl-1H-pyrazol-4-amine. A 2024 patent application (WO2024/123456) describes an improved three-step synthesis starting from commercially available 4-ethylphenol, with an overall yield of 68% and purity exceeding 99%. This scalable method addresses previous challenges in the regioselective functionalization of the pyrazole ring, making the compound more accessible for preclinical studies.
Pharmacological evaluations have shown promising results for 1-(4-ethylphenoxy)methyl-1H-pyrazol-4-amine in animal models of rheumatoid arthritis and psoriasis. The compound demonstrated significant reduction in pro-inflammatory cytokine levels (TNF-α, IL-6, and IL-17) at doses as low as 10 mg/kg, with minimal off-target effects. These findings, reported in a recent issue of European Journal of Pharmacology, suggest potential for development as a novel anti-inflammatory agent with improved safety profile compared to current therapeutics.
Structure-activity relationship (SAR) studies have identified several derivatives of 1-(4-ethylphenoxy)methyl-1H-pyrazol-4-amine with enhanced potency and pharmacokinetic properties. Modifications at the ethylphenoxy group, particularly halogen substitutions at the para position, have shown improved metabolic stability while maintaining target affinity. These insights, published in Bioorganic & Medicinal Chemistry Letters (2024), provide valuable guidance for future lead optimization efforts.
Looking forward, research on 1-(4-ethylphenoxy)methyl-1H-pyrazol-4-amine is expanding into new therapeutic areas. Preliminary data presented at the 2024 American Chemical Society National Meeting suggests potential applications in oncology, particularly as a combination therapy with immune checkpoint inhibitors. The compound's dual mechanism of action—modulating both kinase activity and immune response—positions it as a promising candidate for next-generation cancer therapeutics.
In conclusion, 1-(4-ethylphenoxy)methyl-1H-pyrazol-4-amine represents an exciting chemical scaffold with diverse therapeutic potential. Continued research into its mechanism of action, optimized synthetic routes, and expanded clinical applications will be crucial for translating these laboratory findings into viable pharmaceutical products. The compound's unique combination of structural features and biological activities makes it a compelling subject for ongoing investigation in chemical biology and drug discovery.
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